molecular formula C12H21F3N2O2 B13974852 Tert-butyl ((1-(trifluoromethyl)piperidin-4-yl)methyl)carbamate

Tert-butyl ((1-(trifluoromethyl)piperidin-4-yl)methyl)carbamate

Cat. No.: B13974852
M. Wt: 282.30 g/mol
InChI Key: UJRTUTDVPJWNLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl ((1-(trifluoromethyl)piperidin-4-yl)methyl)carbamate is a chemical compound with the molecular formula C12H21F3N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a piperidine ring substituted with a trifluoromethyl group and a tert-butyl carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((1-(trifluoromethyl)piperidin-4-yl)methyl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and trifluoromethylating agents. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((1-(trifluoromethyl)piperidin-4-yl)methyl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, oxidized and reduced forms of the compound, and other functionalized derivatives that can be used in further chemical synthesis .

Mechanism of Action

The mechanism of action of tert-butyl ((1-(trifluoromethyl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in tert-butyl ((1-(trifluoromethyl)piperidin-4-yl)methyl)carbamate imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties make it distinct from other similar compounds and enhance its utility in various research applications .

Properties

Molecular Formula

C12H21F3N2O2

Molecular Weight

282.30 g/mol

IUPAC Name

tert-butyl N-[[1-(trifluoromethyl)piperidin-4-yl]methyl]carbamate

InChI

InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)16-8-9-4-6-17(7-5-9)12(13,14)15/h9H,4-8H2,1-3H3,(H,16,18)

InChI Key

UJRTUTDVPJWNLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.